molecular formula C8H9NO5S B2458542 Methyl 2-hydroxy-5-sulfamoylbenzoate CAS No. 131991-30-5

Methyl 2-hydroxy-5-sulfamoylbenzoate

货号: B2458542
CAS 编号: 131991-30-5
分子量: 231.22
InChI 键: UXIOLQXYYAZTJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

Methyl 2-hydroxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pharmaceutical Applications

Methyl 2-hydroxy-5-sulfamoylbenzoate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

  • Anticoagulants : It is utilized in the preparation of anticoagulant drugs that prevent blood clot formation.
  • HCV NS5B Polymerase Inhibitors : This compound is involved in the synthesis of antiviral agents targeting Hepatitis C virus.
  • Therapeutic Agents for Neurodegenerative Diseases : It contributes to the development of drugs aimed at treating conditions like Alzheimer's and Parkinson's diseases.
  • Oral Hypoglycemic Agents : The compound plays a role in formulating medications for managing diabetes .

Research has shown that this compound exhibits various biological activities:

  • Antitumor Activity : Compounds containing sulfonamide moieties, including this compound, have demonstrated potential as anticancer agents. For instance, derivatives have been designed to enhance selectivity against specific cancer cell lines, showing promising results in preclinical studies .
  • Inhibition of Carbonic Anhydrases : Some studies indicate that sulfonamide derivatives can selectively inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes and are implicated in tumor growth. The selectivity of these compounds can be modulated through structural modifications .

Case Study 1: Anticancer Research

A series of sulfonamide derivatives were synthesized based on the structure of this compound. These compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited significant apoptotic effects, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antiviral Applications

In a study focused on HCV treatment, this compound derivatives were tested for their efficacy against NS5B polymerase. The findings revealed promising inhibitory activity, leading to further exploration of these compounds as potential antiviral therapies .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor10
Compound BAntiviral15
Compound CCarbonic Anhydrase Inhibition0.4378

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents
Step 1EtherificationSalicylic Acid, Methyl Salicylate
Step 2SulfonylationSulfonyl Chloride
Step 3EsterificationMethanol

作用机制

The mechanism of action of methyl 2-hydroxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Methyl 2-hydroxy-5-sulfamoylbenzoate can be compared with other similar compounds such as:

Uniqueness

Its structural features allow it to fit well into the active site of tyrosinase, enhancing its inhibitory activity .

生物活性

Methyl 2-hydroxy-5-sulfamoylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of Biological Activity

This compound has been studied primarily for its anticancer properties and its role as an inhibitor of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various solid tumors. The compound’s structural features contribute to its binding affinity and selectivity towards these enzymes.

  • Inhibition of Carbonic Anhydrase :
    • The compound acts as a potent inhibitor of CAIX, with a dissociation constant (KdK_d) as low as 0.12 nM, indicating a strong binding affinity. This selectivity over other CA isozymes is crucial for minimizing side effects in therapeutic applications .
    • The inhibition of CAIX leads to a reduction in tumor acidity, which can hinder cancer cell invasion and metastasis.
  • Anticancer Activity :
    • Studies suggest that this compound may possess direct anticancer effects by inducing apoptosis in tumor cells and inhibiting cell proliferation. Its structural modifications can enhance these properties, making it a candidate for further drug development .

Case Studies

  • Antitumor Efficacy :
    • In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involved the disruption of metabolic pathways essential for tumor growth .
  • Selectivity Studies :
    • A comparative analysis of binding affinities among different CA isozymes revealed that this compound selectively inhibits CAIX while sparing other isozymes, which could lead to fewer adverse effects during treatment .

Data Tables

PropertyValue
Binding Affinity (CAIX)Kd=0.12nMK_d=0.12\,nM
Selectivity Ratio>100-fold
EC50 Against Cancer Cell LinesVaries by cell type

属性

IUPAC Name

methyl 2-hydroxy-5-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOLQXYYAZTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131991-30-5
Record name methyl 2-hydroxy-5-sulfamoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 62 mmol 2-hydroxy-5-sulfamoyl-benzoic acid in 80 ml THF was added 80 mmol CDI and the mixture heated at 50° C. for 1 h. 616 mmol methanol was then added, and the mixture was heated at 50° C. for 16 h. The mixture was then cooled to room temperature, concentrated in vacuo, and the residue chromatographed on silica gel (eluant: dichloromethane/methanol 20:1). The product containing fractions were concentrated in vacuo and the residue suspended in ethyl acetate and washed with aq NaHCO3 solution. The organic phase was dried with Na2SO4 and concentrated in vacuo to afford the title compound. MS (m/e): 230.2 ([M−H]−, 100%)
Quantity
62 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
616 mmol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。